4-Chlorobutyl acrylate
Description
Contemporary Significance of Acrylate (B77674) Chemistry within Polymer Science
Acrylate chemistry forms the backbone of a significant portion of the polymer industry, owing to the versatility and reactivity of the acrylate functional group. Acrylate polymers are synthetic compounds with wide-ranging applications in resins, adhesives, coatings, and biomaterials. mdpi.comtaylorandfrancis.com The key to their utility lies in the carbon-carbon double bond adjacent to an electron-withdrawing carbonyl group, which enhances the double bond's reactivity and allows for facile polymerization. mdpi.com This inherent reactivity enables the synthesis of a vast array of polymers with tunable properties by carefully selecting the monomer structure and functionality. mdpi.com
Acrylates are known for their ability to form polymers that can be soft, rubbery, and tough. researchgate.net Their diverse characteristics, including transparency, flexibility, and hardness, make them suitable for numerous applications. researchgate.net In recent years, there has been a growing emphasis on developing sustainable and degradable polyacrylates to address environmental concerns associated with their traditionally non-degradable nature. biopacificmip.org
The Role of Halogenated Functionalities in Advanced Organic Synthesis and Polymer Design
Halogenated compounds are crucial building blocks in organic synthesis and polymer science. researchgate.net The presence of a halogen atom, such as chlorine, in a molecule introduces a reactive site that can be exploited for a variety of chemical transformations. Aryl halides, for instance, are fundamental precursors in cross-coupling reactions and the synthesis of complex organic molecules. researchgate.net
In polymer design, halogenated functionalities serve multiple purposes. They can act as initiators or chain transfer agents in controlled radical polymerization techniques, allowing for the synthesis of polymers with well-defined architectures. nih.govacs.org The halogen atom can also be a site for post-polymerization modification, enabling the introduction of various functional groups to tailor the polymer's properties. Furthermore, halogen bonding, a non-covalent interaction involving a halogen atom, is an emerging tool in supramolecular chemistry and materials science for creating stimuli-responsive materials and directing the self-assembly of polymers. nih.gov The strength and directionality of halogen bonds can be tuned by changing the halogen atom, with the order of strength being I > Br > Cl >> F. nih.gov
Research Trajectories and Scholarly Objectives for 4-Chlorobutyl Acrylate Investigations
Research involving this compound is primarily directed towards leveraging its dual functionality—the polymerizable acrylate group and the reactive chlorobutyl group. A key objective is the synthesis of functional polymers with pendant chlorobutyl groups. These groups can subsequently be used for a variety of chemical modifications, such as grafting other polymer chains or introducing specific functional moieties. This approach allows for the creation of polymers with tailored properties for applications like drug delivery, advanced coatings, and compatibilizers for polymer blends.
A significant area of investigation is the use of this compound in controlled radical polymerization techniques. For instance, it has been explored as a comonomer in atom transfer radical polymerization (ATRP) to create well-defined branched polymers. nih.govacs.org The presence of the chloroalkyl group allows for the formation of hyperbranched structures with unique physical properties.
Another research trajectory focuses on the synthesis of novel monomers and polymers derived from this compound. The chlorobutyl group can be converted to other functional groups prior to or after polymerization, expanding the range of accessible polymer architectures and properties. For example, the chlorine atom can be substituted to introduce liquid-crystalline moieties, leading to the development of novel materials with interesting optical and thermal properties. cmu.edu
The table below provides a summary of the key properties of this compound.
| Property | Value |
| Chemical Formula | C7H11ClO2 |
| Molecular Weight | 162.61 g/mol |
| CAS Number | 2206-87-3 |
| Synonyms | 2-Propenoic acid, 4-chlorobutyl ester |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2206-87-3 |
|---|---|
Molecular Formula |
C7H11ClO2 |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
4-chlorobutyl prop-2-enoate |
InChI |
InChI=1S/C7H11ClO2/c1-2-7(9)10-6-4-3-5-8/h2H,1,3-6H2 |
InChI Key |
MSZCRKZKNKSJNU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCCl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 4 Chlorobutyl Acrylate
Direct Synthesis Strategies for 4-Chlorobutyl Acrylate (B77674)
Direct synthesis approaches aim to construct the 4-chlorobutyl acrylate molecule in a streamlined manner, often involving esterification and halogenation steps.
Esterification Approaches for Acrylate Moiety Formation
The formation of the acrylate ester is a critical step in the synthesis of this compound. One common method involves the reaction of an acyl chloride with an alcohol, a process that can be adapted for this specific synthesis. For instance, the reaction of (meth)acryloyl chloride with alcohols in the presence of a base like triethylamine (B128534) can produce the corresponding (meth)acrylate esters with excellent conversion rates. rsc.org This general principle can be applied to the synthesis of this compound by using 4-chloro-1-butanol (B43188) as the alcohol component.
Another significant esterification strategy involves the ring-opening of tetrahydrofuran (B95107) (THF). Research has demonstrated that THF can react with acyl chlorides under the catalysis of Lewis acids like zinc chloride to yield δ-chlorobutyl esters. google.com This method provides a direct route to the 4-chlorobutyl ester backbone. Specifically, the reaction of THF with acrylic acid and hydrochloric acid in the presence of stannic chloride has been shown to produce 4-chlorobutyl acetate, a related ester. google.com By substituting acrylic acid or its derivatives, this pathway can be tailored for the synthesis of this compound. The use of catalysts such as magnesium turnings has also been reported to facilitate the O-acylative cleavage of THF with acyl chlorides, resulting in high yields of 4-chlorobutyl esters under mild conditions. researchgate.net
The following table summarizes the key aspects of different catalytic systems for the synthesis of δ-chlorobutyl esters via THF ring-opening:
| Catalyst | Reactants | Key Features | Reference |
| Zinc Chloride | Tetrahydrofuran, Acyl Chloride | High yield and purity, mild reaction conditions. google.com | google.com |
| Stannic Chloride | Tetrahydrofuran, Acetic Acid, Hydrochloric Acid | Forms 4-chlorobutyl acetate, applicable to industrial scale. google.com | google.com |
| Magnesium Turnings | Tetrahydrofuran, Acyl Chloride | Mild conditions (25 °C), excellent yields. researchgate.net | researchgate.net |
| Lanthanum(III) Nitrate | Cyclic/Acyclic Ethers, Acid Chlorides | Solvent-free conditions, excellent yields. researchgate.net | researchgate.net |
| Bismuth(III) Halides | Tetrahydrofuran, Organic Acid Halides | Mild conditions, quantitative and regioselective cleavage. researchgate.net | researchgate.net |
Halogenation and Functional Group Interconversion Pathways
Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.com In the context of this compound synthesis, a hydroxyl group can be converted to a chloride. Standard halogenating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be employed to convert 4-hydroxybutyl acrylate to the desired this compound. This represents a functional group interconversion where an alcohol is transformed into an alkyl halide. vanderbilt.edu
Indirect Synthesis and Derivatization Routes Involving 4-Chlorobutyl Intermediates
Indirect methods leverage the chemistry of pre-existing 4-chlorobutyl compounds, which are then derivatized to form the final acrylate product.
Selective Ring-Opening Reactions to Generate 4-Chlorobutyl Carbamates and Related Derivatives
An interesting indirect route to access 4-chlorobutyl structures involves the selective ring-opening of N-alkyl pyrrolidines. Studies have shown that N-alkyl pyrrolidines can undergo competitive reaction pathways with chloroformates to yield either N-dealkylated pyrrolidines or 4-chlorobutyl carbamates. nih.govacs.orgacs.org The reaction outcome is dependent on the nature of the substituent on the nitrogen atom. nih.govacs.org Specifically, N-methyl and N-ethyl pyrrolidines preferentially undergo ring-opening to form various 4-chlorobutyl carbamate (B1207046) derivatives. acs.org These carbamates serve as valuable 1,4-bifunctional compounds that can potentially be converted to other 4-chlorobutyl derivatives, including the acrylate. nih.govacs.orgacs.org
The selectivity of this ring-opening reaction is highlighted in the following table, which shows the effect of the N-alkyl substituent on the reaction pathway:
| N-Alkyl Substituent | Primary Reaction Pathway | Product Type | Reference |
| Methyl | Ring-Opening | 4-Chlorobutyl Carbamate | acs.org |
| Ethyl | Ring-Opening | 4-Chlorobutyl Carbamate | acs.org |
| Benzyl | Dealkylation | N-Dealkylated Pyrrolidine | nih.gov |
Utilization of 4-Chlorobutyl-Containing Scaffolds in Polymer Precursor Synthesis
Polymerization Kinetics, Mechanisms, and Polymer Architecture of 4 Chlorobutyl Acrylate
Mechanistic Studies of 4-Chlorobutyl Acrylate (B77674) Polymerization
The polymerization of 4-chlorobutyl acrylate can be achieved through various radical-based methodologies, each offering distinct levels of control over the final polymer architecture.
Free Radical Polymerization Dynamics and Controlling Factors
Conventional free radical polymerization (FRP) is a fundamental process for synthesizing polymers. fiveable.me The kinetics of FRP are primarily influenced by several key factors that dictate the rate of polymerization and the properties of the resulting polymer. fiveable.mecatalysis.blog
Key Factors Influencing Free Radical Polymerization:
| Factor | Effect on Polymerization |
| Monomer Concentration | Higher concentrations generally lead to faster polymerization rates. catalysis.blog |
| Initiator Concentration | Increasing the initiator concentration can accelerate the generation of radicals and thus the polymerization rate, but may result in lower molecular weight polymers. catalysis.blog |
| Temperature | Elevated temperatures typically enhance the decomposition rate of initiators and increase the overall polymerization rate. fiveable.mecatalysis.blog |
| Solvent | The choice of solvent can impact the solubility of the monomer and the stability of the radical species, thereby affecting the polymerization kinetics. catalysis.blogchemrxiv.org |
| Inhibitors and Retarders | These substances can be intentionally added to control the rate of polymerization and prevent undesired side reactions. catalysis.blog |
The rate of polymerization () in a free radical system is dependent on the monomer concentration ([M]) and the concentration of active radical centers ([M•]), as described by the equation , where is the propagation rate constant. fiveable.me A critical concept in FRP kinetics is the steady-state assumption, which posits that the rate of initiation equals the rate of termination. fiveable.me
Chain transfer is another significant event in FRP that can influence the final polymer properties. It involves the transfer of an active center from a growing polymer chain to another molecule, such as a solvent, monomer, or a chain transfer agent. fiveable.me This process can lead to the formation of shorter polymer chains and consequently, a lower molecular weight and a broader molecular weight distribution. fiveable.me
Controlled/Living Radical Polymerization (CRP) of this compound
Controlled/living radical polymerization (CRP) techniques offer enhanced control over polymer architecture, including molecular weight, polydispersity, and functionality, compared to conventional free radical polymerization. sigmaaldrich.comcmu.edu These methods minimize premature termination, allowing for the synthesis of well-defined polymers. sigmaaldrich.com The key features of a controlled polymerization include a linear evolution of molecular weight with conversion and a narrow molecular weight distribution. cmu.educmu.edu Among the various CRP methods, Atom Transfer Radical Polymerization (ATRP) is a prominent technique. sigmaaldrich.com
Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used method for the controlled polymerization of a variety of monomers, including acrylates. sigmaaldrich.comcmu.edutkk.fi This technique relies on a reversible halogen abstraction from a dormant species by a transition metal complex, typically copper-based, to generate propagating radicals. tkk.fi The equilibrium between the active and dormant species is key to maintaining a low concentration of radicals, which minimizes termination reactions and allows for controlled chain growth. cmu.edu
The synthesis of poly(tert-butyl acrylate) via ATRP has been successfully demonstrated using an FeCl₂·4H₂O(PPh₃)₂ catalyst system with methyl 2-bromopropionate as the initiator. tkk.fi The use of a solvent was found to be crucial for slowing down the polymerization rate and achieving polymers with low polydispersity. tkk.fi This level of control afforded by ATRP enables the preparation of complex polymer architectures such as block copolymers. tkk.fi For instance, an AB diblock copolymer of poly(n-butyl methacrylate)–block-poly(tert-butyl acrylate) has been synthesized using this method. tkk.fi
ATRP can be conducted under various conditions, including photoinduced ATRP, which utilizes light to regenerate the active catalyst species. nih.gov This approach allows for the use of very low concentrations of the copper catalyst. nih.gov
A specialized approach within controlled radical polymerization involves the use of "inibramers" (initiator-branching-monomers) to create hyperbranched polymers with well-defined architectures. acs.orgresearchgate.net Inibramers are unique monomers that contain both a polymerizable vinyl group and a less reactive bond that can be activated to initiate a new polymer chain, leading to branching. acs.org
For halogenated acrylates, α-bromo or α-chloro acrylates can act as inibramers. acs.org The vinyl halide bond (C(sp²)-X) in the inibramer is relatively unreactive under typical ATRP conditions. d-nb.info However, once the inibramer is incorporated into a growing polymer chain, the resulting C(sp³)-X bond can be activated, initiating the growth of a new branch. acs.orgd-nb.info This method has been successfully used to create hyperbranched polymers from various monomers, including acrylates, in organic solvents. acs.org
The copolymerization of inibramers with other vinyl monomers allows for the synthesis of hyperbranched polymers with precise and uniform branching. nih.govresearchgate.net This contrasts with the use of "inimers" in ATRP, which often results in polymers with broad molecular weight distributions and less control over the branching structure. researchgate.netnih.gov The reactivity of the inibramer and its concentration relative to the comonomer are critical factors in controlling the degree of branching in the final polymer. nih.gov
Visible-light-mediated controlled radical branching polymerization (CRBP) using a dual catalytic system, such as eosin (B541160) Y and a copper complex, has been shown to produce hydrophilic hyperbranched polyacrylates in water. nih.gov This technique offers an environmentally benign route to complex macromolecular architectures. nih.gov
Photopolymerization Kinetics and Photoinitiator Effects on this compound Systems
Photopolymerization, or UV curing, is a process where light is used to initiate a rapid polymerization reaction. radtech.org This technique is widely used for producing crosslinked polymer networks from multifunctional acrylates. radtech.orgimaging.org The kinetics of photopolymerization are significantly influenced by the type and concentration of the photoinitiator, as well as the light intensity. imaging.orgmdpi.com
Photoinitiators are compounds that absorb light and generate reactive species, typically free radicals, which then initiate the polymerization of monomers. ipme.ru They are a crucial component in UV-curable formulations. ipme.ru Type I photoinitiators undergo unimolecular bond cleavage upon irradiation to form free radicals, while Type II photoinitiators undergo a bimolecular reaction with a co-initiator to generate radicals. ipme.ru The choice of photoinitiator is critical as it directly governs the rate of crosslinking. ipme.ru
The kinetics of photopolymerization can be studied in real-time using techniques like Fourier Transform Infrared (FTIR) spectroscopy. imaging.orgresearchgate.net This allows for the monitoring of the conversion of the acrylate double bonds over time. imaging.orgresearchgate.net The effects of various parameters, such as photoinitiator concentration and light intensity, on the polymerization rate and final conversion can be systematically investigated. imaging.orguakron.edu For instance, increasing the photoinitiator concentration or light intensity generally leads to a faster nominal reaction rate. imaging.orgmdpi.com
Elucidation of Polymerization Kinetic Parameters
The determination of kinetic parameters is crucial for understanding and controlling polymerization processes. For free-radical polymerization of acrylates, pulsed-laser polymerization (PLP) combined with size-exclusion chromatography (SEC) is a standard technique for determining the propagation rate coefficient, k_p. researchgate.net However, for acrylates, intramolecular transfer reactions (backbiting) can complicate the kinetics, leading to the formation of less reactive mid-chain radicals. researchgate.net
Kinetic studies of butyl acrylate polymerization have shown that the polymerization rate is influenced by temperature and monomer concentration. mdpi.com In solution polymerizations, the choice of solvent also plays a significant role, with dioxane leading to higher polymerization rates compared to aromatic solvents. mdpi.com
For photopolymerization systems, techniques like photo-differential scanning calorimetry (photo-DSC) can be used to study the reaction kinetics and determine parameters such as the reaction enthalpy and the degree of curing. mdpi.comnih.gov The Avrami theory of phase change can be applied to model the curing kinetics. mdpi.com
Table of Kinetic Parameters for Acrylate Polymerization: Note: The following table provides a general overview. Specific values for this compound may vary and require dedicated experimental determination.
| Parameter | Description | Typical Range/Value for Acrylates | Method of Determination |
| Propagation Rate Coefficient () | Rate constant for the addition of a monomer to a growing polymer chain. | Varies significantly with temperature and monomer structure. For butyl acrylate, E_a(k_p) is approximately 17.9 kJ/mol. researchgate.net | Pulsed-Laser Polymerization (PLP)-SEC researchgate.net |
| Termination Rate Coefficient () | Rate constant for the termination of two growing polymer chains. | Diffusion-controlled, decreases with increasing conversion. | Real-time spectroscopy, modeling imaging.orgresearchgate.net |
| Activation Energy () | The minimum energy required for a reaction to occur. | For butyl acrylate propagation, E_a(k_p) ≈ 17.9 kJ/mol. researchgate.net | Arrhenius plots from temperature-dependent rate data researchgate.net |
| Pre-exponential Factor (A) | A constant in the Arrhenius equation related to the frequency of collisions. | Determined alongside E_a from Arrhenius plots. | Arrhenius plots from temperature-dependent rate data researchgate.net |
Rate Constants Determination for Elementary Steps (Initiation, Propagation, Termination)
The kinetics of free-radical polymerization are defined by the rate coefficients of its elementary steps: initiation, propagation, and termination. While specific, experimentally determined rate constants for this compound are not widely documented, the values for structurally similar monomers, such as n-butyl acrylate (nBA), provide reliable estimates due to the "family behavior" observed among acrylate monomers. upenn.edu
The propagation rate coefficient (kp) is crucial for determining the rate of polymer chain growth. For acrylates, kp is often determined using the pulsed laser polymerization–size-exclusion chromatography (PLP-SEC) technique. goettingen-research-online.de This method has become an IUPAC-recommended standard for obtaining accurate propagation rate coefficients. goettingen-research-online.de For n-butyl acrylate, a representative set of Arrhenius parameters for the propagation rate constant, which are considered a good approximation for this compound, have been determined. researchgate.net
Termination, the process by which radical activity is destroyed, typically occurs through recombination or disproportionation. The termination rate coefficient (kt) is complex and often diffusion-controlled, meaning it is influenced by the viscosity of the polymerization medium and the chain length of the reacting radicals. nih.gov
Table 1: Representative Arrhenius Parameters for Elementary Steps in Acrylate Polymerization
| Elementary Step | Parameter | Representative Value (for n-Butyl Acrylate) |
|---|---|---|
| Propagation (kp) | Pre-exponential factor (A) | 2.21 × 10⁷ L·mol⁻¹·s⁻¹ researchgate.net |
| Activation energy (Ea) | 17.9 kJ·mol⁻¹ researchgate.net | |
| Termination (kt) | log(kt) | Varies significantly with conversion and chain length |
Note: These values for n-butyl acrylate serve as a close approximation for this compound.
The initiation rate is dependent on the specific initiator used and its decomposition kinetics. For instance, α,α'-Azobis(isobutyronitrile) (AIBN) is a common initiator used in the free-radical polymerization of acrylic monomers at temperatures around 70°C. ijcce.ac.ir
Analysis of Chain Transfer and Backbiting Reactions in Acrylate Polymerization
In addition to the primary polymerization steps, secondary reactions such as chain transfer and backbiting significantly influence the polymerization of acrylates. researchgate.net
Chain Transfer to Polymer (Intermolecular Chain Transfer): This reaction involves a propagating radical abstracting a hydrogen atom from a separate, "dead" polymer chain. This terminates the growing chain and creates a new radical center on the backbone of the other polymer chain, from which a new branch can grow. This mechanism is the source of long-chain branches (LCBs). researchgate.net
Chain Transfer to Monomer or Agent: The radical can also be transferred to a monomer molecule or a deliberately added chain transfer agent (CTA), such as carbon tetrabromide (CBr₄). rsc.orgresearchgate.net The use of a CTA is a common strategy to control the molecular weight of the polymer. rsc.org The presence of a CTA can also reduce the branching density by competing with backbiting reactions. rsc.orgresearchgate.net
Influence of Reaction Conditions on Polymerization Rate
The rate of polymerization and the structure of the resulting poly(this compound) are highly sensitive to the reaction conditions.
Temperature: Increasing the reaction temperature generally accelerates all kinetic rates, including initiation, propagation, and termination. However, secondary reactions like backbiting and the subsequent β-scission of mid-chain radicals have higher activation energies and thus become significantly more prominent at elevated temperatures (e.g., above 120°C). nih.govresearchgate.net High temperatures can lead to increased branching and the formation of macromonomers via β-scission. researchgate.net For instance, the self-initiated thermal polymerization of acrylates becomes significant at temperatures above 160°C. upenn.edu
Monomer Concentration: The monomer concentration has a direct, typically first-order, effect on the propagation rate. libretexts.org Under conditions where monomer concentration is low, such as in semibatch starved-feed reactor operations, the rate of intramolecular reactions like backbiting becomes more significant relative to propagation. researchgate.net This is because the probability of the radical end finding a monomer molecule decreases, increasing the likelihood of it reacting with itself.
Tailoring Poly(this compound) Architectures and Microstructures
The inherent reactivity of the this compound monomer and the versatility of polymerization techniques allow for the synthesis of polymers with diverse architectures.
Synthesis of Linear, Branched, and Crosslinked Poly(this compound)
Linear Polymers: To favor the formation of linear poly(this compound), polymerization conditions are chosen to minimize side reactions. This typically involves using lower temperatures to suppress backbiting and intermolecular chain transfer reactions. researchgate.net Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can also be employed to produce linear polymers with controlled molecular weights and low dispersity. nih.gov
Branched Polymers: Branched architectures are a natural consequence of acrylate polymerization at higher temperatures, which promotes backbiting and chain transfer to the polymer. researchgate.net For more controlled synthesis of highly branched or hyperbranched polymers, specific strategies can be used. One such method is the copolymerization with an "inibramer" (a molecule that acts as both an initiator and a brancher), such as α-bromo/chloro butyl acrylate, which can produce polymers with precise and uniform branching. nih.govacs.org
Crosslinked Polymers: The synthesis of crosslinked poly(this compound) networks can be achieved through two primary routes. The first involves the copolymerization of this compound with a multifunctional comonomer that acts as a crosslinking agent. The second, and more versatile, method utilizes the reactive pendant chlorobutyl group for post-polymerization crosslinking reactions. This allows for the formation of a linear or branched prepolymer which can then be crosslinked in a subsequent step, for example, by reaction with a diamine or dithiol.
Copolymerization Strategies Involving this compound Monomer
Copolymerization is a powerful strategy to modify and enhance the properties of polymers. This compound can be copolymerized with a wide variety of other vinyl monomers via free-radical methods. ijcce.ac.irepo.org
Common comonomers include other acrylates (e.g., methyl acrylate, ethyl acrylate), methacrylates (e.g., methyl methacrylate), and styrenes. ijcce.ac.iracs.org The properties of the resulting copolymer, such as its glass transition temperature (Tg) and solubility, will depend on the choice of comonomer and the composition of the final polymer. For example, copolymerizing with a low-Tg monomer like 2-ethylhexyl acrylate can produce a more flexible material. ijcce.ac.ir
A key advantage of using this compound in copolymers is the introduction of the reactive chlorobutyl side chain. epo.org This functionality remains intact during the polymerization and serves as a convenient handle for subsequent post-polymerization modification reactions. This allows for the synthesis of functional or graft copolymers by reacting the chloro-group with various nucleophiles. ijcce.ac.ir
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Poly(this compound) |
| n-Butyl acrylate (nBA) |
| α,α'-Azobis(isobutyronitrile) (AIBN) |
| Carbon tetrabromide (CBr₄) |
| Methyl acrylate (MA) |
| Ethyl acrylate (EA) |
| Methyl methacrylate (B99206) (MMA) |
| 2-Ethylhexyl acrylate (EHA) |
| 4-Chloromethyl styrene (B11656) (CMS) |
| α-Bromo/chloro butyl acrylate |
| Styrene |
| Acrylonitrile |
| Acrylamides |
| 2-bromo-trifluoropropene |
| oligo(ethylene oxide) methyl ether methacrylate (OEOMA₅₀₀) |
Reaction Pathways and Transformative Chemistry of 4 Chlorobutyl Acrylate
Unimolecular and Intermolecular Reaction Pathways of 4-Chlorobutyl Acrylate (B77674)
The reactivity of 4-chlorobutyl acrylate is dominated by the chemistry of its two primary functional groups: the acrylate double bond and the terminal alkyl chloride.
Intermolecular Reactions: The most significant intermolecular reaction of this compound is free-radical polymerization. The acrylate group readily undergoes polymerization to form poly(this compound), a linear polymer with pendant chlorobutyl groups. During this process, intermolecular chain transfer to the polymer can occur, a common reaction in acrylate polymerizations. westlake.edu.cnsemanticscholar.orgacs.org This involves the abstraction of a hydrogen atom from a terminated ("dead") polymer chain by a propagating radical chain, leading to the formation of a new radical site on the polymer backbone. This process can result in the formation of branched polymer structures, influencing the material's final physical and mechanical properties. westlake.edu.cnacs.org
Unimolecular Reactions: Under specific conditions, such as high temperatures, this compound could theoretically undergo unimolecular reactions. These are less common than polymerization but can include intramolecular cyclization, where the acrylate's double bond or a radical intermediate interacts with the chlorobutyl tail. However, the formation of a 7-membered ring through such a pathway is kinetically less favored. A more plausible unimolecular reaction under thermal stress would be the elimination of hydrogen chloride (HCl), although this typically requires higher energy compared to polymerization.
Mechanistic Investigations of Degradation in this compound and its Polymeric Derivatives
The long-term stability and environmental fate of poly(this compound) are determined by its susceptibility to various degradation mechanisms.
The primary pathway for the hydrolytic degradation of poly(this compound) is the cleavage of the ester linkages in the polymer backbone. This process is analogous to the hydrolysis of other aliphatic polyesters. Water molecules attack the carbonyl group of the ester, leading to chain scission and the formation of poly(acrylic acid) and 4-chlorobutanol as the main degradation products. The rate of hydrolysis is influenced by factors such as pH, temperature, and the polymer's morphology. A secondary, typically slower, hydrolytic pathway involves the nucleophilic substitution of the chloride atom on the side chain by a hydroxyl group, yielding a hydroxyl-functionalized polymer.
Exposure to ultraviolet (UV) radiation and oxygen can induce significant degradation in poly(this compound). The photolytic mechanism is initiated by the absorption of UV photons, which can lead to the homolytic cleavage of bonds and the formation of free radicals on the polymer backbone. In the presence of oxygen, these macroradicals can initiate a cascade of oxidative reactions, forming hydroperoxides that are unstable and decompose to generate further radicals, leading to chain scission (a decrease in molecular weight) or cross-linking (an increase in molecular weight and gel formation). This photo-oxidative process can result in discoloration, embrittlement, and a general loss of material integrity.
The biodegradation of poly(this compound) in the environment is expected to proceed through enzymatic action. Two primary types of enzymes are likely involved:
Esterases: These enzymes catalyze the hydrolysis of the ester bonds in the polymer backbone, similar to abiotic hydrolytic degradation, breaking the polymer down into smaller oligomers and monomers.
Dehalogenases: These enzymes are crucial for cleaving the carbon-chlorine bond. nih.gov This can occur via several mechanisms, including hydrolytic dehalogenation (replacing chlorine with a hydroxyl group) or reductive dechlorination under anaerobic conditions (replacing chlorine with hydrogen). eurochlor.orgepa.gov
Reactivity of the Chlorobutyl Moiety in Post-Polymerization Functionalization
One of the most valuable attributes of poly(this compound) is the presence of the pendant chlorobutyl group, which serves as a versatile reactive handle for post-polymerization modification. cmu.edu This allows for the synthesis of a wide array of functional polymers from a single precursor polymer. The terminal alkyl chloride is an electrophilic site that is susceptible to nucleophilic substitution reactions (SN2). This strategy enables the introduction of various functional groups, tailoring the polymer's properties for specific applications. semanticscholar.orgrsc.orgsemanticscholar.org
Common nucleophiles used for these modifications include:
Azides: Reaction with sodium azide introduces azide functionalities, which can be further modified using "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Amines: Primary and secondary amines can displace the chloride to form secondary or tertiary amine-functionalized polymers, respectively. Quaternization with tertiary amines yields cationic polymers.
Thiols: Thiolates are excellent nucleophiles that can react efficiently to form thioether linkages.
Carboxylates: Reaction with carboxylate salts can introduce new ester side chains.
This approach provides a powerful platform for creating polymers with tailored hydrophilicity, charge, and specific binding capabilities. cmu.edusemanticscholar.orgnih.gov
Table 1: Potential Post-Polymerization Modification Reactions of Poly(this compound)
| Nucleophile | Reagent Example | Resulting Functional Group | Potential Polymer Properties |
|---|---|---|---|
| Azide | Sodium Azide (NaN₃) | -N₃ | Reactive handle for "click" chemistry |
| Primary Amine | Propylamine (CH₃CH₂CH₂NH₂) | Secondary Amine (-NHR) | pH-responsive, metal-chelating |
| Tertiary Amine | Trimethylamine (N(CH₃)₃) | Quaternary Ammonium Salt (-N⁺R₃Cl⁻) | Cationic, antimicrobial, polyelectrolyte |
| Thiol | 1-Propanethiol (CH₃CH₂CH₂SH) | Thioether (-SR) | Increased refractive index, metal binding |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) | Increased hydrophilicity, hydrogen bonding |
Advanced Methodologies for Reaction Pathway Elucidation
A suite of advanced analytical techniques is employed to investigate the reaction pathways and degradation mechanisms of polymers like poly(this compound). mdpi.commdpi.comnih.gov
Spectroscopy:
Fourier Transform Infrared Spectroscopy (FTIR): Used to monitor changes in chemical functional groups. For instance, in hydrolytic degradation, the decrease in the ester carbonyl peak and the appearance of a broad hydroxyl peak can be tracked. sustainability-directory.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the polymer before and after modification or degradation, allowing for the precise identification of new chemical structures and degradation products. sustainability-directory.com
Chromatography:
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Essential for determining the molecular weight and molecular weight distribution of the polymer. A decrease in molecular weight is indicative of chain scission, while an increase suggests cross-linking. sustainability-directory.com
Thermal Analysis:
Thermogravimetric Analysis (TGA): Measures the mass loss of a sample as a function of temperature, providing information on thermal stability and decomposition kinetics. mdpi.comsustainability-directory.com
Differential Scanning Calorimetry (DSC): Detects changes in thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), which are affected by changes in the polymer structure due to degradation or functionalization. mdpi.comsustainability-directory.com
Other Techniques:
Quartz Crystal Microbalance (QCM): A highly sensitive technique used to study the dissolution and swelling kinetics of polymer films in real-time during degradation. researchgate.net
Mass Spectrometry: Techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are used to identify the volatile products formed during thermal degradation.
Table 2: Summary of Analytical Techniques for Studying Polymer Reactions and Degradation
| Technique | Abbreviation | Primary Information Obtained | Application Example |
|---|---|---|---|
| Fourier Transform Infrared Spectroscopy | FTIR | Changes in chemical functional groups | Tracking carbonyl formation during oxidation |
| Nuclear Magnetic Resonance | NMR | Detailed molecular structure | Confirming side-chain functionalization |
| Size Exclusion Chromatography | SEC/GPC | Molecular weight and distribution | Quantifying chain scission during hydrolysis |
| Thermogravimetric Analysis | TGA | Thermal stability, decomposition temperature | Comparing the stability of modified vs. unmodified polymer |
| Differential Scanning Calorimetry | DSC | Glass transition, melting/crystallization points | Observing changes in Tg due to cross-linking |
Computational Chemistry Approaches for Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the complex reaction mechanisms of acrylate systems. rsc.orgsumitomo-chem.co.jpmdpi.com While specific studies on this compound are not extensively documented in the literature, the well-established computational methodologies applied to analogous alkyl acrylates provide a robust framework for understanding its reactivity. westlake.edu.cnnih.govwpmucdn.comacs.org
Theoretical investigations into acrylate reactions typically focus on calculating the kinetic and thermodynamic parameters of proposed reaction steps. This involves optimizing the molecular geometries of reactants, transition states, and products to determine their relative energies. wpmucdn.com From these energies, key parameters such as activation energies (reaction barriers) and reaction enthalpies can be derived using principles like Transition State Theory. westlake.edu.cnnih.gov
For instance, in the context of free-radical polymerization, a primary reaction pathway for acrylates, DFT calculations can model the propagation and chain transfer steps. Studies on methyl acrylate and methyl methacrylate (B99206) have successfully used DFT to calculate the activation energies for the addition of a growing polymer radical to a monomer unit. nih.govacs.org These calculations have shown good agreement with experimental data, validating the computational models. nih.gov Similarly, DFT has been employed to investigate chain transfer to polymer reactions in various alkyl acrylates, which is crucial for understanding branching in the resulting polymer. westlake.edu.cn
The choice of functional and basis set in DFT calculations is critical for obtaining accurate results. sumitomo-chem.co.jpwpmucdn.com Various functionals, such as B3LYP, M06-2X, and MPWB1K, have been benchmarked against experimental data for acrylate polymerization, with specific functionals showing better performance for certain reaction types. wpmucdn.comresearchgate.net
The following table summarizes representative activation energies for propagation reactions in different acrylates, calculated using DFT. These values provide an estimate for the reactivity of the acrylate double bond in this compound.
| Monomer | Radical | Activation Energy (kcal/mol) | Computational Method |
| Methyl Acrylate | Monomeric | 5.4 | MPWB1K/6-31G(d,p) |
| Methyl Acrylate | Dimeric | 5.2 | MPWB1K/6-31G(d,p) |
| Methyl Acrylate | Trimeric | 5.1 | MPWB1K/6-31G(d,p) |
| Methyl Methacrylate | Monomeric | 7.2 | MPWB1K/6-31G(d,p) |
| Methyl Methacrylate | Dimeric | 6.9 | MPWB1K/6-31G(d,p) |
| Methyl Methacrylate | Trimeric | 6.8 | MPWB1K/6-31G(d,p) |
This table is generated based on data from analogous systems to illustrate the application of computational chemistry. Actual values for this compound may vary.
Beyond polymerization, DFT can also be used to model nucleophilic substitution reactions at the carbon atom bonded to the chlorine in the butyl chain. Such calculations would involve modeling the approach of a nucleophile, the formation of a transition state, and the departure of the chloride leaving group. The calculated energy profile for this process would reveal the reaction mechanism (e.g., SN1 or SN2) and the rate-determining step.
Experimental Techniques for Intermediate Identification and Product Profiling
Experimental techniques are indispensable for validating computational models and providing a real-world understanding of reaction pathways. In-situ monitoring techniques are particularly valuable as they allow for the observation of reactive intermediates and the tracking of reactant and product concentrations in real-time.
In-situ Spectroscopy for Intermediate Identification:
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution in-situ NMR is a powerful tool for monitoring polymerization reactions. lew.roemich.edu By tracking the disappearance of vinyl proton signals in the 1H NMR spectrum, the rate of monomer conversion can be accurately determined. lew.ro Furthermore, 2D NMR techniques such as HSQC and HMBC can provide detailed information about the microstructure of the resulting polymer, including tacticity and the presence of branching, which can allude to specific reaction pathways. iupac.org For this compound, 1H NMR can also be used to monitor changes in the chemical environment of the protons on the butyl chain, providing insights into reactions involving the chloro group. researchgate.netresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is another widely used in-situ technique. mdpi.com The progress of polymerization can be followed by monitoring the decrease in the intensity of the C=C stretching vibration of the acrylate group. This method allows for the real-time tracking of reaction kinetics.
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly well-suited for monitoring polymerization in aqueous systems. The C=C bond of the acrylate monomer gives a strong Raman signal that can be monitored to determine the extent of reaction.
Product Profiling Techniques:
Mass Spectrometry (MS): Electrospray Ionization-Mass Spectrometry (ESI-MS) is a valuable technique for analyzing the distribution of polymer products. monash.edufigshare.com It can identify the masses of different polymer chains, providing information on end-groups and the presence of side-products resulting from chain transfer or termination reactions. monash.edu This is particularly useful for identifying the products of β-scission in acrylate polymerizations, which can occur at elevated temperatures. monash.edufigshare.com
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution of the polymer product. nih.gov The shape of the distribution can provide clues about the polymerization mechanism, such as the occurrence of chain transfer reactions which can broaden the distribution. nih.gov
The following table outlines the key experimental techniques and the information they provide for studying the reaction pathways of this compound.
| Technique | Information Obtained |
| In-situ NMR | Monomer conversion rates, polymer microstructure, identification of reaction intermediates. |
| In-situ FTIR/Raman | Real-time monitoring of functional group conversion, reaction kinetics. |
| Mass Spectrometry | Identification of product masses, end-group analysis, detection of side-products. |
| Gel Permeation Chromatography | Molecular weight distribution of polymers, insights into polymerization mechanism. |
By combining the theoretical insights from computational chemistry with the empirical data from these experimental techniques, a comprehensive understanding of the reaction pathways and transformative chemistry of this compound can be achieved. This knowledge is essential for the rational design of synthetic strategies and the development of new materials with tailored properties.
Advanced Characterization Techniques for 4 Chlorobutyl Acrylate and Its Polymers
Spectroscopic Analyses for Structural Confirmation and Elucidation
Spectroscopic methods are fundamental in the analysis of 4-chlorobutyl acrylate (B77674) and its polymers. They rely on the interaction of electromagnetic radiation with the molecule to probe its structure, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of the 4-chlorobutyl acrylate monomer and for elucidating the microstructure of its corresponding polymer, poly(this compound). iupac.org
For the This compound monomer , ¹H NMR spectroscopy provides information on the number and connectivity of protons. The spectrum is characterized by distinct signals for the vinyl protons of the acrylate group and the aliphatic protons of the chlorobutyl chain. The vinyl protons typically appear as a complex multiplet system in the range of 5.8 to 6.5 ppm. The protons on the butyl chain exhibit signals corresponding to their chemical environment, such as the triplet for the methylene group adjacent to the ester oxygen (-O-CH₂ -), the triplet for the methylene group adjacent to the chlorine atom (-CH₂ -Cl), and the multiplets for the two central methylene groups.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the monomer. libretexts.org Key resonances include those for the carbonyl carbon (C=O) of the ester group (typically ~166 ppm), the two vinyl carbons (CH₂= and =CH-), and the four distinct carbons of the chlorobutyl chain. The carbon attached to the chlorine atom is characteristically shifted downfield compared to the other methylene carbons.
Interactive Data Table: Representative NMR Chemical Shifts (δ) for this compound Monomer Note: Data is illustrative and based on typical values for acrylate and chlorobutyl moieties. Solvent: CDCl₃.
| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| CH₂=CH- | 5.85 (dd) | 128.5 |
| CH₂=CH - | 6.15 (dd) | 130.5 |
| CH₂ =CH- | 6.40 (dd) | - |
| -C(=O)- | - | 166.0 |
| -O-CH₂- | 4.20 (t) | 64.5 |
| -O-CH₂-CH₂- | 1.85 (m) | 27.8 |
| -CH₂-CH₂-Cl | 1.95 (m) | 30.0 |
Upon polymerization to form poly(this compound) , significant changes are observed in the NMR spectra. The sharp signals corresponding to the vinyl protons (5.8-6.5 ppm) and carbons completely disappear, which confirms the conversion of the monomer's double bond into the saturated polymer backbone. researchgate.net New, broader signals appear in the aliphatic region of the ¹H NMR spectrum, corresponding to the methine (-CH-) and methylene (-CH₂-) protons of the polymer backbone, typically between 1.5 and 2.5 ppm. The signals for the chlorobutyl side chain protons remain, although they may be broadened and slightly shifted due to the restricted motion within the polymer structure. researchgate.net
Two-dimensional (2D-NMR) techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful for assigning the complex and often overlapping signals in the polymer's spectrum. iupac.org HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), which helps in confirming the connectivity and microstructure of the polymer, including tacticity (the stereochemical arrangement of the side chains). iupac.orgsemanticscholar.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of the functional groups present in this compound and its polymer.
The IR spectrum of the monomer is dominated by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group is typically observed around 1720-1740 cm⁻¹. The presence of the vinyl group gives rise to a C=C stretching vibration around 1637 cm⁻¹. azom.comthermofisher.com Other important peaks include the C-O stretching vibrations of the ester group between 1100-1300 cm⁻¹, C-H stretching of the vinyl and alkyl groups (~2800-3100 cm⁻¹), and a characteristic C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ region. researchgate.net
During polymerization, the most significant change in the IR spectrum is the disappearance of the peak associated with the C=C stretching vibration (~1637 cm⁻¹), indicating the consumption of the acrylate double bond. azom.com The strong carbonyl (C=O) peak remains the most prominent feature in the spectrum of poly(this compound) .
Raman spectroscopy is a complementary technique. The C=C double bond in the monomer, which is a relatively weak absorber in the IR, gives a strong signal in the Raman spectrum, making it an excellent tool for monitoring polymerization. horiba.com Conversely, the C=O group gives a weaker Raman signal compared to its IR absorption. The C-Cl bond and the polymer backbone's C-C skeletal vibrations also produce characteristic Raman signals.
Interactive Data Table: Key Vibrational Frequencies for this compound and its Polymer Note: Wavenumbers (cm⁻¹) are representative values.
| Vibrational Mode | Monomer (cm⁻¹) | Polymer (cm⁻¹) | Technique |
|---|---|---|---|
| C-H Stretch (sp²) | ~3040 | Absent | IR/Raman |
| C-H Stretch (sp³) | 2850-2960 | 2850-2960 | IR/Raman |
| C=O Stretch (Ester) | ~1725 | ~1730 | IR (Strong) |
| C=C Stretch (Vinyl) | ~1637 | Absent | IR/Raman (Strong in Raman) |
| C-O Stretch (Ester) | 1150-1280 | 1150-1280 | IR (Strong) |
UV-Vis Spectroscopy for Chromophore Analysis and Reaction Monitoring
UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The this compound monomer possesses a chromophore—the conjugated system formed by the carbon-carbon double bond and the carbonyl group (C=C-C=O). This system undergoes a π → π* electronic transition upon absorption of UV radiation, typically resulting in an absorption maximum (λ_max) in the short-wavelength UV region, around 200-220 nm. nsf.gov
The primary application of UV-Vis spectroscopy in this context is for reaction monitoring . researchgate.net The polymerization of this compound can be followed in real-time by monitoring the decrease in absorbance at its λ_max. As the C=C double bonds of the monomer are consumed and converted into single bonds in the polymer backbone, the conjugation is lost. The resulting polymer does not absorb significantly at this wavelength. Therefore, the rate of polymerization can be determined by tracking the disappearance of the monomer's characteristic UV absorption over time. researchgate.netresearchgate.net
Chromatographic and Separation Techniques
Chromatographic techniques are essential for separating components of a mixture, which allows for the analysis of polymer molecular weight distributions and the identification of reaction products and impurities.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC-MALS) for Polymer Molecular Weight and Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight characteristics of poly(this compound). nsf.gov The method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. lcms.cz
By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene), the retention time can be correlated to the molecular weight of the sample, yielding several important parameters:
Number-average molecular weight (Mₙ): The total weight of all polymer chains in a sample divided by the total number of chains.
Weight-average molecular weight (Mₒ): An average that gives more weight to heavier chains.
Polydispersity Index (PDI or Đ): The ratio of Mₒ/Mₙ, which indicates the breadth of the molecular weight distribution. A value of 1.0 signifies a monodisperse polymer, while higher values (typically 1.5-2.5 for conventional free-radical polymerization) indicate a broader distribution of chain lengths. regulations.gov
Coupling SEC with a Multi-Angle Light Scattering (MALS) detector (SEC-MALS) elevates the analysis by allowing for the direct determination of the absolute molar mass at each elution volume, without the need for column calibration with standards. nih.govrsc.org This is particularly valuable for novel polymers like poly(this compound), for which specific calibration standards may not exist. wyatt.com
| Parameter | Value | Description |
|---|---|---|
| Mₙ ( g/mol ) | 34,200 | Number-Average Molecular Weight |
| Mₒ ( g/mol ) | 65,000 | Weight-Average Molecular Weight |
| Mₚ ( g/mol ) | 58,500 | Peak Molecular Weight |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Product Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly effective for identifying and quantifying impurities and byproducts in the this compound monomer or for analyzing complex reaction mixtures. nih.gov
In the context of this compound synthesis (e.g., via esterification of acrylic acid with 4-chloro-1-butanol), LC-MS can be used to:
Identify and quantify unreacted starting materials: Detect residual acrylic acid or 4-chloro-1-butanol (B43188).
Detect process-related impurities: Identify byproducts such as the ether formed from the self-condensation of 4-chloro-1-butanol or diacrylate species.
Analyze for oligomers: Separate and identify low-molecular-weight oligomers that may form during synthesis or storage.
The liquid chromatography component separates these different species based on their polarity, and the mass spectrometer then provides the mass-to-charge ratio (m/z) of each separated component, allowing for its identification based on its molecular weight and fragmentation pattern. researchgate.net This level of detailed analysis is crucial for quality control and for optimizing reaction conditions to maximize the purity of the final monomer product.
Thermal and Dynamic Mechanical Characterization
The thermal and mechanical properties of poly(this compound) (pCBA) and its copolymers are critical for determining their processing conditions and end-use applications. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA) provide essential data on the material's behavior as a function of temperature.
Differential Scanning Calorimetry (DSC) for Polymerization Heat and Phase Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time. hu-berlin.de For poly(this compound) and related acrylic polymers, DSC is instrumental in identifying key phase transitions, most notably the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.desigmaaldrich.com This transition is detected as a step-like change in the heat capacity of the material in the DSC thermogram. hu-berlin.de
The glass transition temperature is a critical parameter as it defines the upper-temperature limit for the use of the rigid form of the polymer and the lower-temperature limit for its rubbery state. For copolymers containing this compound, the Tg can be tailored by adjusting the comonomer composition. For instance, in copolymers of ethyl acrylate and a related monomer, 4-perchloratobutyl acrylate (pCBA), the glass transition temperature was found to increase proportionally with the pCBA content. This relationship is crucial for designing materials with specific thermal properties for applications like thermosetting resins.
DSC can also be used to study the heat of polymerization and curing reactions. For thermosetting acrylic resins, the exothermic heat flow associated with crosslinking can be quantified. This information is vital for optimizing curing cycles in industrial applications to ensure complete reaction and desired final properties. In studies of similar acrylic systems, DSC has been used to analyze the melting behavior of crystalline domains and the effects of additives or copolymerization on crystallization kinetics. researchgate.netscialert.net
| Property | Description | Typical Observation in DSC |
| Glass Transition (Tg) | Temperature at which the amorphous regions of a polymer change from a hard, glassy state to a soft, rubbery state. | A step-like change in the baseline of the heat flow curve. |
| Melting Temperature (Tm) | Temperature at which a crystalline polymer melts into a viscous liquid. | An endothermic peak on the DSC curve. |
| Crystallization Temp (Tc) | Temperature at which a polymer crystallizes upon cooling from the melt. | An exothermic peak on the DSC curve during the cooling cycle. |
| Heat of Polymerization/Curing | The amount of heat released during the polymerization or crosslinking reaction. | A broad exothermic peak. |
This table provides a generalized overview of DSC applications for polymers.
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is a primary technique for assessing the thermal stability of polymers like poly(this compound). The TGA curve provides a degradation profile, indicating the temperatures at which the material begins to decompose and the kinetics of this decomposition. nih.gov
For polyacrylates, thermal degradation is a complex process that can involve several mechanisms, including depolymerization, random chain scission, and side-group reactions. nih.govmetu.edu.tr The specific pathway depends on the polymer's structure and the atmosphere (inert or oxidative). researchgate.netnih.gov In an inert atmosphere like nitrogen, degradation typically occurs at higher temperatures compared to an oxidative environment like air. researchgate.net
TGA data is crucial for determining the maximum processing temperature and the long-term service temperature of a polymer. Key data points from a TGA curve include the onset temperature of decomposition (Td), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass at the end of the test.
In a study of copolymers containing a related monomer, 4-perchloratobutyl acrylate (pCBA), TGA was used to monitor the crosslinking process. The onset temperature of thermal degradation was found to depend on the comonomer used, with values of 145°C for methyl acrylate, 154°C for ethyl acrylate, and 171°C for butyl acrylate copolymers, each containing about 11 mol% of pCBA. This demonstrates that the thermal stability of the final thermoset is influenced by the chemical structure of the comonomers. The degradation of acrylate polymers often proceeds in multiple steps, which can be identified by the derivative of the TGA curve (DTG curve). researchgate.net
| Parameter | Description |
| Onset Temperature (Td) | The temperature at which significant mass loss begins. It is a key indicator of thermal stability. |
| Temperature of Max. Rate (Tmax) | The temperature at which the rate of mass loss is highest, corresponding to the peak of the DTG curve. |
| Residual Mass | The percentage of the initial mass remaining at a specific high temperature, indicating the formation of char or inorganic residue. |
| Mass Loss (%) | The percentage of mass lost during specific temperature intervals, corresponding to different degradation steps. |
This table outlines key parameters obtained from TGA for assessing polymer thermal stability.
Dynamic Mechanical Analysis (DMA/DMTA) for Viscoelastic Properties and Glass Transition
Dynamic Mechanical Analysis (DMA), also known as Dynamic Mechanical Thermal Analysis (DMTA), is a powerful technique for characterizing the viscoelastic properties of polymers. eag.com It involves applying a small, oscillating (sinusoidal) force to a sample and measuring its resulting strain response as a function of temperature, time, or frequency. admet.com This analysis provides insights into the material's stiffness (modulus) and its ability to dissipate energy (damping). uc.edu
DMA measures three key parameters:
Storage Modulus (E') : Represents the elastic portion of the material's response and is a measure of its stiffness or ability to store energy. pbipolymer.com
Loss Modulus (E'') : Represents the viscous portion of the response and is a measure of the energy dissipated as heat during deformation. uc.edu
Tan Delta (tan δ) : The ratio of the loss modulus to the storage modulus (E''/E'). It is a measure of the material's damping capacity. pbipolymer.com
A typical DMA thermogram for an amorphous polymer like poly(this compound) shows a significant drop in the storage modulus (E') as the temperature increases through the glass transition region. findoutaboutplastics.com The glass transition temperature (Tg) is often identified as the temperature at the peak of the tan δ curve, which represents the point of maximum internal friction and energy dissipation. eag.compbipolymer.com DMA is considered one of the most sensitive methods for determining Tg. pbipolymer.com Below Tg, the polymer is in a rigid, glassy state with a high storage modulus. Above Tg, it enters a rubbery state with a much lower storage modulus.
This technique is essential for understanding how a material will behave under dynamic loading conditions across a range of temperatures, which is critical for applications in coatings, adhesives, and structural components.
| Parameter | Description | Significance for pCBA Materials |
| Storage Modulus (E') | Measures the stiffness and elastic response of the material. | Indicates the load-bearing capacity in the glassy state (below Tg) and the rubbery state (above Tg). |
| Loss Modulus (E'') | Measures the energy dissipated as heat under deformation. | Relates to the material's ability to absorb impact and vibration. |
| Tan Delta (tan δ) | The ratio of loss to storage modulus (E''/E'), indicating damping properties. | The peak of the tan δ curve provides a sensitive measurement of the glass transition temperature (Tg). |
This table summarizes the key viscoelastic parameters measured by DMA.
Morphological and Surface Characterization of Poly(this compound) Materials
The performance of polymeric materials is not only dependent on their chemical structure and bulk properties but also significantly on their morphology and surface characteristics. The arrangement of polymer chains, the presence of different phases, and the nature of the surface dictate properties such as mechanical strength, adhesion, and biocompatibility.
The morphology of poly(this compound) materials, whether as films, coatings, or bulk solids, can be investigated using various microscopy and scattering techniques. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface topography and internal structure, respectively. researchgate.net These techniques can reveal the phase separation in polymer blends, the distribution of fillers or additives, and the presence of pores or defects. For example, in studies of related polyacrylate blends, SEM has been used to observe the distribution and interfacial bonding between different polymer phases. nih.gov
Atomic Force Microscopy (AFM) provides high-resolution three-dimensional images of the surface, allowing for the characterization of surface roughness and the identification of nanoscale features. This is particularly important for applications where surface interactions are critical, such as in adhesives or biomedical devices.
Surface properties, such as hydrophilicity or hydrophobicity, are often characterized by contact angle measurements. The contact angle of a liquid (typically water) on the polymer surface provides information about its wettability and surface energy. mdpi.com For acrylic polymers, the surface properties can be tailored by copolymerization with monomers containing specific functional groups (e.g., hydroxyl groups to increase hydrophilicity). mdpi.com
X-ray techniques like Small-Angle X-ray Scattering (SAXS) can provide information about nanoscale structural features, such as the size and shape of domains in phase-separated systems or the periodicity of ordered structures. researchgate.net These advanced characterization methods provide a comprehensive understanding of the material's structure from the molecular to the macroscopic level, enabling the establishment of crucial structure-property relationships for poly(this compound) materials.
Theoretical and Computational Chemistry of 4 Chlorobutyl Acrylate Systems
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the electronic properties and energies of molecules. northwestern.eduresearchgate.net These methods solve approximations of the Schrödinger equation to provide a detailed picture of electron distribution and molecular orbital energies. northwestern.edu For 4-chlorobutyl acrylate (B77674), these calculations are crucial for understanding its intrinsic stability, reactivity, and spectroscopic signatures.
DFT methods, particularly with hybrid functionals like B3LYP, offer a good balance between computational cost and accuracy for organic molecules. iosrjournals.org Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), provide higher accuracy, especially for calculating interaction energies, though at a greater computational expense. nih.gov
Quantum chemical calculations can predict the most likely sites for chemical reactions by analyzing the molecule's electronic structure. Key descriptors derived from these calculations, such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges, reveal the nucleophilic and electrophilic centers within 4-chlorobutyl acrylate.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). In this compound, the HOMO is likely localized on the acrylate C=C double bond, making it susceptible to nucleophilic attack in certain reactions or radical addition during polymerization. The LUMO is expected to be distributed over the carbonyl group and the C-Cl bond, indicating these are the primary electrophilic sites.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. For this compound, negative potential (red/yellow) would be concentrated around the oxygen atoms of the carbonyl and ester groups, indicating their nucleophilic character. Positive potential (blue) would be found near the hydrogen atoms and, significantly, the carbon atom attached to the chlorine, highlighting its susceptibility to nucleophilic attack (e.g., in an SN2 reaction).
Atomic Charges: Calculation of partial atomic charges (e.g., Mulliken, NBO) quantifies the electron distribution. The carbon atom of the C-Cl bond will carry a significant positive charge, making it a primary electrophilic center. The oxygen atoms of the acrylate group will have negative charges, confirming their nucleophilic nature.
These quantum descriptors are instrumental in building predictive models for chemical reactivity. chemrxiv.org
Interactive Table: Predicted Reactivity Indicators for this compound
| Reactivity Indicator | Predicted Location on this compound | Implication |
|---|---|---|
| Highest Occupied Molecular Orbital (HOMO) | C=C double bond | Site for radical attack (polymerization), electrophilic addition |
| Lowest Unoccupied Molecular Orbital (LUMO) | Carbonyl carbon, C-Cl bond | Site for nucleophilic attack (e.g., Michael addition, SN2 substitution) |
| Negative Electrostatic Potential | Carbonyl and ester oxygen atoms | Nucleophilic sites, coordination with Lewis acids |
| Positive Electrostatic Potential | Carbon atom bonded to chlorine | Primary electrophilic site for substitution reactions |
Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to IR and Raman spectra can be determined. iosrjournals.org Similarly, magnetic properties like nuclear shielding tensors can be calculated to predict NMR chemical shifts.
Vibrational Spectroscopy (IR/Raman): Theoretical calculations can predict the vibrational modes of this compound. Key predicted frequencies would include the C=O stretch of the ester (typically a strong band around 1720-1740 cm⁻¹), the C=C stretch of the acrylate group (around 1630-1640 cm⁻¹), and the C-Cl stretch of the butyl chain (around 650-750 cm⁻¹). These predictions are vital for assigning bands in experimental spectra. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemistry software can calculate the isotropic shielding values for each nucleus (¹H, ¹³C), which can be converted into chemical shifts. This allows for the theoretical prediction of the entire NMR spectrum, aiding in structural confirmation and assignment of complex spectra.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the motion and interactions of atoms and molecules over time. pitt.edu MD is particularly useful for analyzing large, flexible molecules like this compound, where numerous conformations are possible, and for understanding its behavior in a condensed phase (e.g., as a liquid or in solution).
MD simulations solve Newton's equations of motion for a system of atoms, where the forces are calculated using a molecular mechanics force field. pitt.edu This approach allows for the simulation of systems containing thousands of molecules over timescales from picoseconds to microseconds.
For this compound, MD simulations can reveal:
Conformational Landscape: The chlorobutyl chain and the acrylate group can rotate around several single bonds, leading to a complex conformational landscape. MD simulations can explore this landscape to identify the most stable (lowest energy) conformers and the energy barriers between them. nih.govnih.gov This is achieved by analyzing the trajectories of dihedral angles over the simulation time.
Intermolecular Interactions: In a simulation box containing many this compound molecules, MD can characterize how they interact with each other. The radial distribution function (RDF) is a key tool for this analysis, showing the probability of finding another molecule at a certain distance from a reference molecule. nih.govnih.gov This can reveal information about the local structure and packing in the liquid state. mdpi.com For instance, RDFs could show preferential arrangements due to dipole-dipole interactions involving the ester and chloro groups.
Interactive Table: Applications of MD Simulations for this compound
| Simulation Goal | MD Technique / Analysis | Information Gained |
|---|---|---|
| Conformational Analysis | Dihedral angle distribution analysis | Identification of stable rotamers and their populations |
| Intermolecular Structure | Radial Distribution Function (RDF) | Understanding of local packing and solvent-solute interactions |
| Dynamic Properties | Mean-squared displacement (MSD) | Calculation of diffusion coefficients |
Advanced Algorithms for Chemical Reaction Pathway Discovery
Predicting the outcome of a chemical reaction is a primary goal of computational chemistry. For complex reactions, including polymerization, degradation, or side-product formation, advanced algorithms are needed to discover the most likely reaction pathways without prior knowledge of the products.
A chemical reaction can be visualized as a path on a potential energy surface (PES) that connects reactants to products. The minimum energy pathway (MEP) is the most favorable route for this transformation. The highest point along the MEP is the transition state (TS), which represents the activation energy barrier of the reaction. fossee.in
Locating the transition state is a critical but challenging computational task. github.io It involves finding a first-order saddle point on the PES—a maximum in the direction of the reaction coordinate and a minimum in all other directions. researchgate.net Methods for finding the MEP and its associated transition state include:
Nudged Elastic Band (NEB): This method optimizes a series of intermediate structures (images) between the known reactant and product states, converging on the MEP.
Dimer Method and Berny Optimization: These are algorithms for locating the saddle point once an approximate region of the transition state is known.
Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to trace the MEP downhill from the TS to confirm that it connects the intended reactants and products. researchgate.net
Traditional methods for exploring reaction pathways are computationally expensive, as each energy calculation requires a quantum mechanical computation. Machine learning (ML) is revolutionizing this field by creating computationally cheap surrogate models that can predict energies and forces with near-quantum accuracy.
Machine Learning Potentials (MLIPs): MLIPs are trained on large datasets of structures and their corresponding energies and forces, calculated using high-level quantum chemistry. chemrxiv.orgrsc.org Once trained, these potentials can run MD simulations thousands of times faster, allowing for the exploration of complex reaction networks and long-timescale events that were previously inaccessible. chemrxiv.org
Reinforcement Learning (RL) for Chemical Space Exploration: The search for novel reaction pathways can be framed as a problem for reinforcement learning. github.ioresearchgate.netresearchgate.net In this approach, an "agent" explores the chemical space by performing actions (e.g., moving atoms, forming/breaking bonds). nih.gov The agent receives "rewards" for discovering stable molecules or low-energy pathways and is penalized for creating high-energy, unstable structures. github.io Over time, the RL agent learns an optimal policy to navigate the vast landscape of possible reactions, potentially discovering non-intuitive mechanisms or novel products. nih.govbohrium.comchemcopilot.com This combination of ML potentials and intelligent search algorithms represents the frontier of automated reaction discovery. pharmafeatures.comnih.govchimia.chresearchgate.net
Kinetic Modeling and Simulation of Polymerization Processes of this compound Systems
Extensive searches for specific kinetic modeling and simulation data for the polymerization of this compound did not yield detailed models or specific kinetic parameters for this particular monomer. The available scientific literature within the public domain does not appear to contain dedicated studies on the kinetic modeling of this compound polymerization.
However, valuable insights can be drawn from research on structurally similar compounds, particularly other chlorine-containing acrylates. A key study in this area by Lingnau and Meyerhoff investigated the polymerization kinetics of acrylates containing chlorine atoms and compared them to the well-understood kinetics of methyl methacrylate (B99206). Their findings provide a qualitative and conceptual framework for understanding how the presence of a chlorine atom in the alkyl chain might influence the polymerization behavior of this compound.
The primary finding of their research is that chlorine-containing acrylate monomers exhibit spontaneous polymerization at significantly higher rates than methyl methacrylate. The interpretation of this phenomenon involves the concept of intramolecular catalysis of the intersystem crossing of an intermediate biradical by the chlorine atom, which leads to much higher rate constants of initiation.
While the specific quantitative data from the aforementioned study, reportedly contained in a "Table IV. Kinetics," is not accessible in the available literature, a representative table of the types of parameters typically determined in such kinetic studies is presented below. This table illustrates the kind of data that would be necessary to construct a comprehensive kinetic model for the polymerization of this compound.
Table 1: Representative Kinetic Parameters in Acrylate Polymerization Modeling
| Parameter | Symbol | Description | Expected Influence of Chlorine (based on analogous systems) |
| Rate Constant of Initiation | k_i | The rate at which radical species are formed from an initiator or via spontaneous thermal initiation. | Significantly increased |
| Rate Constant of Propagation | k_p | The rate at which monomer units are added to the growing polymer chain. | Potentially influenced by electronic effects of the chlorine atom. |
| Rate Constant of Termination | k_t | The rate at which growing polymer chains are deactivated, typically by combination or disproportionation. | May be altered due to changes in radical reactivity and diffusion. |
| Rate Constant of Chain Transfer | k_tr | The rate at which the radical center is transferred to another molecule (monomer, solvent, or polymer), terminating one chain and initiating another. | The C-Cl bond could potentially participate in transfer reactions. |
| Activation Energy of Initiation | E_a,i | The minimum energy required for the initiation reaction to occur. | Likely lowered due to the catalytic effect of the chlorine atom. |
| Activation Energy of Propagation | E_a,p | The minimum energy required for the propagation step. | May be slightly altered. |
| Activation Energy of Termination | E_a,t | The minimum energy required for the termination step. | Dependent on the termination mechanism. |
Functional Material Applications and Future Research Directions
Poly(4-Chlorobutyl Acrylate) in Advanced Functional Polymer Design
The unique structure of 4-chlorobutyl acrylate (B77674), combining a polymerizable acrylate group with a functionalizable chlorobutyl group, allows for the synthesis of polymers that can be tailored for specific high-performance applications. The resulting poly(this compound) serves as a reactive polymer backbone, enabling the introduction of various functionalities through post-polymerization modification. This approach is advantageous as it allows for the incorporation of chemical groups that might not be compatible with the initial polymerization conditions.
The copolymerization of this compound with other vinyl monomers is a straightforward strategy to develop specialty copolymers with a wide range of properties. The inclusion of this compound units introduces reactive sites along the polymer chain that can be utilized for crosslinking or further functionalization.
Research on analogous monomers, such as 4-perchloratobutyl acrylate (pCBA), a derivative where the chlorine is part of a perchlorate group, provides insights into the effects of such functional monomers on copolymer properties. For instance, the copolymerization of pCBA with common acrylates like methyl acrylate, ethyl acrylate, and butyl acrylate has been shown to produce self-crosslinking thermosetting acrylic resins. researchgate.net The thermal curing of these copolymers leads to the formation of a crosslinked network, with the crosslink density being proportional to the amount of the functional monomer incorporated. researchgate.net This directly influences the material's mechanical and thermal properties.
| Comonomer | Functional Monomer Content (mol%) | Glass Transition Temperature (Tg, °C) | Crosslink Density (mol/L) |
| Ethyl Acrylate | 0.9 | -12 | 0.15 |
| Ethyl Acrylate | 8 | 20 | 2 |
This table is generated based on data for a related compound, 4-perchloratobutyl acrylate, to illustrate the expected influence of this compound on copolymer properties. researchgate.net
The development of terpolymers including this compound would further expand the possibilities for creating materials with finely tuned characteristics. By selecting two other monomers with specific properties (e.g., one to control the glass transition temperature and another to impart hydrophilicity), a terpolymer with a combination of desired attributes and reactive sites for further modification can be synthesized.
The reactive chlorine atom in the side chain of poly(this compound) is a key feature for the synthesis of stimuli-responsive, or "smart," polymers. These are materials that can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemicals. rsc.orgmdpi.com
The chloroalkyl group can be converted to other functional groups through nucleophilic substitution reactions. For example, it can be reacted with amines to introduce pH-responsive moieties or with other molecules to create temperature-sensitive side chains. This post-polymerization modification approach allows for the creation of a diverse range of stimuli-responsive materials from a single precursor polymer. cmu.edu
Role as a Versatile Building Block in Complex Organic and Polymer Synthesis
Beyond its direct use in forming the primary polymer backbone, this compound serves as a versatile building block in more complex macromolecular architectures. The reactive chloride allows for its use in "grafting-to" or "grafting-from" reactions. In a "grafting-to" approach, pre-synthesized polymer chains with nucleophilic end-groups can be attached to the poly(this compound) backbone. In "grafting-from," the chlorobutyl groups can be converted into initiation sites for the polymerization of a second monomer, leading to the formation of graft copolymers with well-defined structures. cmu.edu
The ability to perform these modifications allows for the creation of complex polymer structures, such as bottle-brush copolymers or other branched architectures, which can have unique solution and bulk properties.
Integration into Advanced Coatings, Adhesives, and Composites Research
The properties of poly(this compound) and its copolymers make them promising candidates for integration into advanced coatings, adhesives, and composite materials.
In the realm of coatings , the presence of the chlorobutyl group can enhance adhesion to various substrates. Furthermore, it provides a site for crosslinking, which can improve the chemical resistance, durability, and mechanical properties of the coating. ch-polymers.com For example, the chlorine can react with suitable crosslinking agents to form a durable thermoset network upon curing. Research on related chlorosulfonated polyethylene (B3416737) has demonstrated the effectiveness of chlorinated polymers in creating robust adhesive formulations. google.com
For adhesives , the ability to form crosslinked networks is crucial for achieving high bond strength and thermal stability. Acrylate-based adhesives are known for their excellent performance, and the incorporation of this compound can offer a route to creating structural acrylic adhesives with enhanced properties. raajournal.com The formulation of contact adhesives based on chlorobutyl rubber highlights the utility of the chloroalkyl functionality in adhesive applications. specialchem.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Chlorobutyl acrylate with high yield and purity?
- Methodological Answer : A photolytic reaction using Mo(CO)₆ as a catalyst in hexane at 253 nm achieves an 80% yield of this compound, compared to 42% without catalysis . Key steps include refluxing in hexane, irradiation for 28 hours, and purification via distillation (bp 59–60°C at 1.8 mm Hg). Characterization via IR spectroscopy (C=O stretch at 1740 cm⁻¹) and NMR (δ 4.05 ppm for CH₂O−, 3.55 ppm for CH₂Cl) confirms structural integrity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use explosion-proof equipment to prevent static discharge, as vapors are flammable. Store in light-protected, airtight containers below 25°C in ventilated areas. Employ local exhaust systems and PPE (gloves, goggles) to avoid skin/eye contact. Safety showers and eyewash stations must be accessible .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and identifies byproducts.
- NMR Spectroscopy : Resolves structural features (e.g., δ 1.99 ppm for acetate protons) .
- FT-IR : Confirms functional groups (C=O at 1740 cm⁻¹, C-Cl at 550–650 cm⁻¹) .
- InChI Key/SMILES : Validate molecular identity (e.g., SMILES:
CC(=O)OCCCCCl) .
Advanced Research Questions
Q. How can researchers design experiments to study copolymerization kinetics of this compound with acrylic acid derivatives?
- Methodological Answer : Use a central composite design to optimize variables (monomer ratio, initiator concentration, temperature). For example, graft copolymerization with acrylonitrile (73–77 wt%) and methyl acrylate (23–27 wt%) in the presence of butadiene-acrylonitrile copolymers (8–10 wt%) has been applied for similar systems. Monitor reaction kinetics via gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) to assess molecular weight and Tg .
Q. How should contradictory data on reaction yields be analyzed when optimizing this compound synthesis?
- Methodological Answer :
- Catalyst Screening : Compare yields with/without Mo(CO)₆ (80% vs. 42% in photolytic reactions) .
- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., irradiation time, solvent polarity).
- Sensitivity Testing : Evaluate moisture sensitivity or oxygen inhibition via controlled inert-atmosphere experiments .
Q. What strategies improve the hydrolytic stability of this compound in aqueous formulations?
- Methodological Answer :
- Stabilizer Additives : Incorporate radical inhibitors (e.g., MEHQ) at 50–100 ppm to prevent premature polymerization.
- pH Control : Maintain formulations at pH 6–8 to minimize ester hydrolysis.
- Encapsulation : Use liposomal or cyclodextrin-based carriers to shield the ester group from water .
Q. How can computational modeling predict the reactivity of this compound in radical polymerization?
- Methodological Answer :
- DFT Calculations : Calculate activation energies for radical addition using Gaussian or ORCA software.
- QSPR Models : Correlate Hammett constants (σ⁺) of substituents with propagation rates. For example, the electron-withdrawing Cl group increases reactivity toward nucleophilic monomers .
Data Contradictions and Resolution
Q. Why do reported melting points vary for this compound derivatives?
- Methodological Answer : Variations arise from impurities (e.g., residual Mo(CO)₆) or polymorphic forms. Use recrystallization (hexane/ethyl acetate) followed by DSC to isolate pure phases. Cross-reference with X-ray crystallography for definitive polymorph identification .
Q. How does the choice of solvent affect the photolytic synthesis of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., THF) enhance Cl⁻ dissociation, increasing reaction rates. Nonpolar solvents (hexane) favor radical stability but require longer irradiation. Solvent screening via UV-Vis spectroscopy (λmax for Mo(CO)₆ absorption) optimizes photon efficiency .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Boiling Point | 59–60°C (1.8 mm Hg) | Distillation | |
| Molecular Weight | 150.602 g/mol | GC-MS | |
| IR C=O Stretch | 1740 cm⁻¹ | FT-IR | |
| Photolytic Yield (with Mo(CO)₆) | 80% | Photoreactor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
